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Compound of Interest

Compound Name: Eudragits

Cat. No.: B1196250

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals working with
Eudragit® matrix tablets. The information provided is intended to assist in overcoming the
challenge of alcohol-induced dose dumping (AIDD).

Frequently Asked Questions (FAQSs)

Q1: What is alcohol-induced dose dumping (AIDD) in the context of Eudragit® matrix tablets?

Al: Alcohol-induced dose dumping is the rapid and unintended release of a large portion of the
active pharmaceutical ingredient (API) from a modified-release dosage form, such as a
Eudragit® matrix tablet, in the presence of ethanol.[1][2][3] This premature release can lead to
a sudden increase in drug concentration in the bloodstream, potentially causing adverse effects
or toxicity, especially for drugs with a narrow therapeutic index.[4] The ethanol can alter the
integrity of the polymer matrix, leading to a loss of the controlled-release properties.

Q2: Which Eudragit® polymers are more susceptible to alcohol-induced dose dumping?

A2: The susceptibility of a Eudragit® polymer to AIDD depends on its physicochemical
properties, particularly its solubility in hydroalcoholic media. Generally, polymers that are more
soluble in ethanol are more likely to experience dose dumping. For instance, some Eudragit®
grades may soften or dissolve more readily in the presence of alcohol, leading to a faster drug
release. The specific grade of Eudragit® (e.g., RL, RS, NE) and the overall formulation
composition will significantly influence the risk of AIDD. Eudragit® RS and RL grades are
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copolymers of ethyl acrylate, methyl methacrylate, and a low content of methacrylic acid ester
with quaternary ammonium groups. Eudragit® RL is more permeable than Eudragit® RS. The
selection of the appropriate polymer grade is a critical step in mitigating the risk of dose
dumping.

Q3: What are the regulatory expectations for in-vitro testing of alcohol-induced dose dumping?

A3: Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European
Medicines Agency (EMA) have specific recommendations for in-vitro AIDD studies.[4][5] Key
expectations include:

o Dissolution Media: Testing should be conducted in dissolution media with varying ethanol
concentrations, typically 0%, 5%, 20%, and 40% (v/v) in 0.1 N HCI, to simulate the absence
of alcohol and the consumption of different alcoholic beverages.[4][5]

 Test Duration: The dissolution study is typically conducted for at least 2 hours to mimic the
gastric emptying time.[4]

o Apparatus: Standard dissolution apparatus like USP Apparatus 1 (basket) or 2 (paddle) are
commonly used.

o Comparison: The drug release profiles in the presence of alcohol are compared to the
release profile in an alcohol-free medium. A significant increase in drug release in the
presence of alcohol is indicative of potential dose dumping.

Troubleshooting Guide

Problem: My Eudragit® matrix tablet formulation shows significant dose dumping in 40%
ethanol during in-vitro testing.

Possible Causes and Solutions:
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Possible Cause Suggested Solution

The selected Eudragit® polymer may have high
solubility in ethanol. Consider using a less
soluble grade or a combination of polymers to

) ) increase the matrix's resistance to alcohol. For

Inappropriate Eudragit® Polymer Grade ] ) ] ] )

instance, incorporating a higher proportion of a
less permeable polymer like Eudragit® RS PO
can enhance the structural integrity of the matrix

in the presence of alcohol.

A low polymer concentration may result in a
weak matrix that is easily compromised by
. ) ethanol. Increasing the polymer content can
Insufficient Polymer Concentration )
create a more robust and tortuous matrix,
thereby retarding drug release even in

hydroalcoholic media.

High tablet porosity allows for faster penetration
of the dissolution medium, accelerating drug
release. This can be addressed by optimizing
High Porosity of the Tablet Matrix the tablet compression force. Higher
compression forces generally lead to lower
porosity and a stronger matrix. However, it is

crucial to avoid capping or lamination.

For certain Eudragit® dispersions, a curing step
(thermal treatment) after manufacturing is
essential for complete film formation and the
] development of a stable matrix. Inadequate
Inadequate Curing of the Tablets ] .

curing can leave the polymer particles poorly
coalesced, making the matrix more susceptible
to ethanol penetration. Optimizing the curing

temperature and duration is critical.
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Excipients that are highly soluble in ethanol can

leach out from the matrix, creating pores and
Presence of Soluble Excipients increasing the drug release rate. Consider

replacing or reducing the concentration of such

excipients with less soluble alternatives.

The physicochemical properties of the API can
influence the matrix integrity. For highly water-
) soluble drugs, consider formulation strategies
Drug-Polymer Interactions o
that reduce the initial burst release, such as
incorporating a hydrophobic component into the

matrix.

Quantitative Data Presentation

The following table summarizes hypothetical, yet representative, in-vitro dissolution data for a
model drug from Eudragit® RS PO matrix tablets, illustrating the impact of formulation
optimization on preventing alcohol-induced dose dumping.

Table 1: Cumulative Drug Release (%) from Eudragit® RS PO Matrix Tablets in Hydroalcoholic
Media
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Dissolution
. Medium (0.1 N . . .
Formulation . 30 min 60 min 120 min
HCI with
Ethanol)
Initial
_ 0% Ethanol 15 25 40
Formulation
20% Ethanol 40 65 85
40% Ethanol 70 95 >99
Optimized
] 0% Ethanol 12 22 35
Formulation
20% Ethanol 18 30 45
40% Ethanol 25 40 55

The optimized formulation demonstrates significantly reduced drug release in the presence of
20% and 40% ethanol compared to the initial formulation, indicating successful mitigation of
alcohol-induced dose dumping.

Experimental Protocols
Detailed Methodology for In-Vitro Alcohol-Induced Dose Dumping Study

This protocol is a general guideline and should be adapted based on the specific drug product
and regulatory requirements.

1. Objective: To assess the potential for alcohol-induced dose dumping from Eudragit® matrix
tablets by comparing the in-vitro drug release profiles in media with and without ethanol.

2. Materials and Equipment:
» USP Dissolution Apparatus 1 (Basket) or 2 (Paddle)
o Water bath with temperature control

o Dissolution vessels
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Volumetric flasks and pipettes

UV-Vis Spectrophotometer or HPLC system for drug analysis

Eudragit® matrix tablets (test product)

Reference standard of the API

Reagents: Hydrochloric acid (HCI), Ethanol (95% or absolute), Deionized water
. Preparation of Dissolution Media:

0% Ethanol Medium (Control): Prepare 0.1 N HCI by diluting concentrated HCI with
deionized water.

5%, 20%, and 40% (v/v) Ethanol Media: Prepare the required volumes of 5%, 20%, and 40%
ethanol in 0.1 N HCI. For example, to prepare 1000 mL of 20% ethanol medium, mix 200 mL
of 95% ethanol with 800 mL of 0.1 N HCI and adjust the final volume.

. Dissolution Test Parameters:
Apparatus: USP Apparatus 2 (Paddle)
Paddle Speed: 50 rpm
Dissolution Medium: 900 mL of 0.1 N HCI with 0%, 5%, 20%, and 40% ethanol
Temperature: 37 £ 0.5 °C
Sampling Time Points: 15, 30, 45, 60, 90, and 120 minutes
Number of Units: A minimum of 6 tablets per medium.
. Experimental Procedure:
Set up the dissolution apparatus according to the specified parameters.

Allow the dissolution media to equilibrate to 37 £ 0.5 °C.
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Place one tablet in each dissolution vessel.

Start the apparatus and withdraw samples (e.g., 5 mL) at each specified time point.
Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium.
Filter the samples through a suitable filter (e.g., 0.45 um PTFE) before analysis.

Analyze the drug concentration in each sample using a validated analytical method (e.g.,
UV-Vis spectrophotometry or HPLC).

. Data Analysis:
Calculate the cumulative percentage of drug released at each time point for each tablet.
Calculate the mean and standard deviation of the drug release for each medium.

Plot the mean cumulative percentage of drug released versus time for each ethanol
concentration.

Compare the dissolution profiles obtained in the hydroalcoholic media with the control
medium (0% ethanol). A significant increase in the rate and extent of drug release in the
presence of ethanol indicates a potential for dose dumping.

Mandatory Visualizations
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Caption: Troubleshooting workflow for dose dumping.
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Caption: In-vitro AIDD experimental workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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